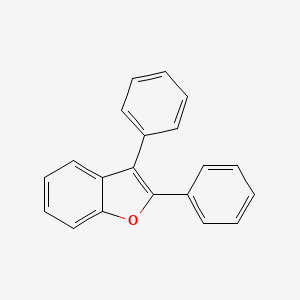

2,3-Diphenylbenzofuran

Overview

Description

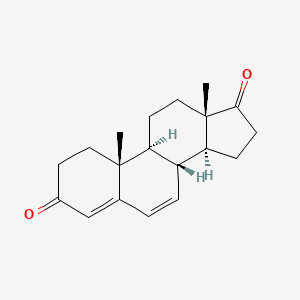

2,3-Diphenylbenzofuran is a benzofuran derivative known for its unique chemical structure and significant biological activities. It has been shown to possess antimicrobial properties by binding to the mitochondrial membrane potential, disrupting electron transport and oxidative phosphorylation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylbenzofuran typically involves the reaction of benzyl phenyl ketone with 1,2-dibromobenzene in the presence of palladium acetate, triphenylphosphine, and cesium carbonate. The reaction is carried out in o-xylene under reflux conditions for several hours . Another method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2,3-Diphenylbenzofuran undergoes various chemical reactions, including:

Formylation: The Vilsmeier-Haack reaction can be used to formylate this compound, yielding the 5,6-diformyl derivative.

Reduction: The Huang-Minlon reduction of the formylated derivative produces the 5,6-dimethyl derivative.

Oxidation: Oxidation of the dimethyl derivative followed by hydrolysis yields 2-hydroxy-4,5-dimethylbenzophenone.

Bromination: Bromination of this compound results in the formation of 5-bromo-2,3-diphenylbenzofuran.

Common reagents used in these reactions include formylating agents, reducing agents, oxidizing agents, and brominating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Diphenylbenzofuran has been extensively studied for its antimicrobial activity. It binds to the mitochondrial membrane potential, leading to the disruption of electron transport and oxidative phosphorylation . This compound also inhibits cell growth in culture and has been shown to bind to 5-HT2 receptors, blocking protein synthesis in vitro

Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

Biology: Studied for its antimicrobial and antiproliferative properties.

Industry: Possible use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Diphenylbenzofuran involves binding to the mitochondrial membrane potential, which disrupts electron transport and oxidative phosphorylation . This disruption leads to the inhibition of cell growth and induces cell death. The compound also binds to 5-HT2 receptors, blocking protein synthesis and affecting neurotransmitter release .

Comparison with Similar Compounds

2,3-Diphenylbenzofuran can be compared to other benzofuran derivatives such as 1,3-Diphenylisobenzofuran. While both compounds share a similar core structure, this compound is unique in its specific biological activities and chemical reactivity. Similar compounds include:

1,3-Diphenylisobenzofuran: Known for its use as a fluorescent probe and in singlet oxygen detection.

Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and dyes.

Each of these compounds has distinct properties and applications, highlighting the versatility and importance of benzofuran derivatives in scientific research and industrial applications.

Properties

IUPAC Name |

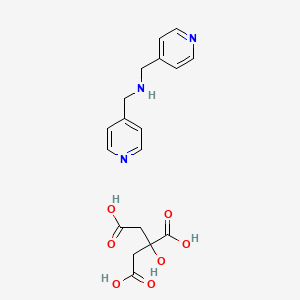

2,3-diphenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNFMCAOBNNFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291601 | |

| Record name | Benzofurans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-95-0 | |

| Record name | NSC76724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurans | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions 2,3-Diphenylbenzofuran undergoes?

A1: this compound displays a variety of reactions, with substitutions being particularly prominent. For instance, bromination generally targets the 5- position, yielding 5-bromo-2,3-diphenylbenzofuran []. This brominated derivative can further be oxidized and hydrolyzed to produce 2-hydroxy-5-bromobenzophenone []. Similarly, Vilsmeier-Haack formylation leads to the introduction of formyl groups, commonly at the 5 and 6 positions [, ].

Q2: How does the presence of substituents on the benzofuran ring influence the reactivity of this compound?

A2: The position and nature of substituents significantly impact the reactivity of this compound. For example, the bromination of 6-methoxy-2,3-diphenylbenzofuran results in the 5-bromo derivative, while bromination of the 5-methoxy analogue leads to the 4,6-dibromo product []. These variations highlight the directing effects of the methoxy group on electrophilic aromatic substitution reactions.

Q3: Can you provide examples of how this compound derivatives are synthesized?

A3: One common approach involves the condensation of benzoin with phenols. This method, for instance, is utilized to synthesize 7-hydroxy-2,3-diphenylbenzofuran when pyrocatchol is employed as the phenol []. Furthermore, 5-methoxy-6-amino-2,3-diphenylbenzofuran can be used as a starting material in Conrad-Limpach reactions with ethyl acetoacetate to yield complex heterocyclic systems like furoquinolines [].

Q4: What are some of the potential applications of this compound derivatives that have been explored?

A4: Derivatives of this compound, particularly those containing chalcone, hydrazone, and pyrazoline moieties, have shown promising antibacterial activity []. Researchers have synthesized a range of these derivatives by modifying the substituents on the core structure, exploring structure-activity relationships.

Q5: Has this compound been explored in the context of polymer chemistry?

A5: Yes, this compound has shown potential in the development of ordered polymers. Its photocyclization reaction, starting from o-benzyloxyphenyl ketone derivatives, offers an efficient method for generating polymers with the this compound unit within the polymer backbone []. This approach holds promise for synthesizing highly conjugated polymers.

Q6: Are there any studies investigating the spectroscopic properties of this compound and its derivatives?

A6: NMR spectroscopy has proven to be a valuable tool in understanding the structure and reactivity of this compound. Studies have utilized both single and double resonance NMR techniques to pinpoint the position of acetyl groups introduced via Friedel-Crafts reactions on the this compound scaffold []. These studies provide insights into the directing effects of substituents on electrophilic aromatic substitution reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.